2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring linked to a 2,3-dihydropyridazin-3-one core. The oxadiazole moiety is substituted with a 4-ethoxy-3-methoxyphenyl group, while the dihydropyridazinone ring is functionalized with a 2-fluorophenyl substituent.
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-3-30-18-10-8-14(12-19(18)29-2)22-24-20(31-26-22)13-27-21(28)11-9-17(25-27)15-6-4-5-7-16(15)23/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBTXBWVOLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to act as potent triple-acting pparα, -γ, and -δ agonists.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as ppar receptors) by binding to the active site, leading to conformational changes that modulate the activity of the target proteins.
Biological Activity
The compound 2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of oxadiazole derivatives , which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization of hydrazides with carboxylic acids to form the oxadiazole ring. Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often utilized under reflux conditions to enhance yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines, including breast (MCF7), prostate (PC-3), and CNS cancer (SF-295). For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against these cell lines .
Table 1 summarizes the anticancer activity of related oxadiazole compounds:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one | MCF7 | 0.275 |
| 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one | PC-3 | 0.417 |
Anti-inflammatory and Antimicrobial Properties
The compound also demonstrates anti-inflammatory and antimicrobial activities. Research indicates that oxadiazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. Additionally, they exhibit antibacterial effects against various strains of bacteria .
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit key enzymes or receptors involved in tumor growth and inflammation. The exact pathways remain under investigation; however, molecular docking studies suggest binding affinities to targets such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study investigated the effects of a series of oxadiazole derivatives on cancer cell viability using MTT assays. The results indicated that compounds containing the oxadiazole ring significantly inhibited cell proliferation in a dose-dependent manner.
- Anti-inflammatory Activity : In vivo models demonstrated that certain derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example, it has shown cytotoxic effects with IC values ranging from 1.143 μM to 9.27 μM against human colon adenocarcinoma (HT-29) and gastric carcinoma (GXF 251). The mechanism of action appears to involve inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer development .
Anti-inflammatory and Antimicrobial Properties:
In addition to anticancer effects, the compound is being investigated for its anti-inflammatory and antimicrobial properties. Preliminary data suggest that it may inhibit specific pathways involved in inflammation and microbial growth, making it a candidate for further pharmacological exploration .
Materials Science Applications
Organic Semiconductors:
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a component in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films can enhance the performance of electronic devices .
Advanced Materials Development:
Research indicates that derivatives of this compound can be utilized in the synthesis of advanced materials with tailored properties for applications in photonics and optoelectronics .
Organic Synthesis Applications
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, allowing for the generation of more complex molecules with potential applications in drug discovery and materials science .
Synthetic Routes:
The synthesis typically involves multi-step organic reactions, including cyclization reactions using dehydrating agents under controlled conditions. Optimizing these conditions is crucial for improving yield and purity during large-scale production .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated effective inhibition of HT-29 cell proliferation with IC values < 10 μM. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |
| Study 3 | Material Science | Successfully integrated into organic LED devices, improving light emission efficiency. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Pyridazine Derivatives
A structurally related compound, 3-(3-methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (), shares the 1,2,4-oxadiazole-pyridazine backbone but differs in substituents and connectivity. Key distinctions include:
- Substituents: The target compound features a 4-ethoxy-3-methoxyphenyl group on the oxadiazole ring and a 2-fluorophenyl group on the dihydropyridazinone. In contrast, the analogue in has a 3-(trifluoromethyl)phenyl group on the oxadiazole and a 3-methoxyphenyl group on the pyridazine.
- Linkage: The target compound uses a methylene (-CH₂-) bridge between the oxadiazole and dihydropyridazinone, whereas the analogue in employs a sulfanyl (-S-) linkage.
Table 1: Structural Comparison
Functional Implications
- The trifluoromethyl group in ’s compound offers stronger electron-withdrawing and hydrophobic effects, which may improve metabolic stability .
- Solubility : The 4-ethoxy-3-methoxyphenyl substituent in the target compound could improve solubility compared to purely hydrophobic groups like trifluoromethyl.
- Synthetic Accessibility : The methylene linker in the target compound may simplify synthesis compared to sulfanyl-linked systems, which require thiol-ene chemistry or oxidative coupling .
Reactivity and Stability
- Oxadiazole Stability : 1,2,4-Oxadiazoles are generally stable under physiological conditions but may undergo ring-opening in strongly acidic or basic environments. The ethoxy-methoxyphenyl substituent in the target compound may sterically hinder such reactions compared to smaller groups .
- Dihydropyridazinone Reactivity: The partially saturated dihydropyridazinone core may exhibit redox activity, a property absent in fully aromatic analogues like those in .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:
Kinase Inhibition: Pyridazinone derivatives are known to inhibit kinases like BRAF or CDK2. The fluorophenyl group may enhance selectivity for fluorine-sensitive binding pockets .
Antimicrobial Activity : 1,2,4-Oxadiazoles with methoxy/ethoxy substituents (e.g., ’s compounds) show activity against bacterial efflux pumps. The target compound’s ethoxy group may confer similar properties .
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized from 4-ethoxy-3-methoxybenzonitrile through amidoxime intermediate formation. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux yields 4-ethoxy-3-methoxybenzamidoxime.
Reaction Conditions :
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with ethyl chloroacetate under basic conditions (K₂CO₃) to form the oxadiazole ring via nucleophilic acyl substitution. Subsequent oxidation with Dess-Martin periodinane (DMP) converts the ester to a carboxylic acid, which is then reduced to the aldehyde using LiAlH₄.
Optimized Protocol :
-
Cyclization :
-
Oxidation :
-
Reduction :
Synthesis of 6-(2-Fluorophenyl)-2,3-Dihydropyridazin-3-One
Hydrazine Cyclocondensation
The dihydropyridazinone core is synthesized via cyclocondensation of 2-fluorophenylacetone with hydrazine hydrate. The reaction proceeds through a β-keto hydrazone intermediate, which undergoes intramolecular cyclization under acidic conditions.
Procedure :
Functionalization at Position 2
The methylene group at position 2 is introduced via alkylation. Treatment of 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one with NaH in THF, followed by reaction with propargyl bromide, yields the propargyl derivative. Catalytic hydrogenation (H₂/Pd-C) reduces the alkyne to a methylene group.
Key Steps :
-
Alkylation :
-
Hydrogenation :
Coupling of Oxadiazole and Dihydropyridazinone Moieties
Nucleophilic Substitution
The aldehyde group on the oxadiazole reacts with the methylene-bridged dihydropyridazinone via a nucleophilic substitution. Using NaBH₃CN as a reducing agent facilitates the formation of the C–N bond.
Optimized Conditions :
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, EtOAc/hexane 3:7) and characterized by NMR, HRMS, and X-ray crystallography.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 5.20 (s, 2H, CH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₁FN₄O₄ [M+H]⁺: 453.1568; found: 453.1571.
Alternative Synthetic Routes and Catalytic Innovations
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization of amidoxime with ethyl chloroacetate, reducing reaction time from 12 hr to 20 min while maintaining yields >75%.
Solid-Phase Synthesis
Polystyrene-supported triphenylphosphine (PS-PPh₃) combined with CCl₃CN facilitates oxadiazole formation under mild conditions, enhancing scalability.
Comparative Table : Key Methods for Oxadiazole Synthesis
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Classical Cyclization | DMF, 100°C, 12 hr | 78 | Long |
| Microwave-Assisted | 150°C, 20 min | 82 | Short |
| PS-PPh₃/CCl₃CN | CH₂Cl₂, rt, 6 hr | 85 | Medium |
Challenges and Optimization Strategies
-
Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using excess K₂CO₃ and controlled stoichiometry.
-
Side Reactions : Over-reduction during aldehyde formation is prevented by strict temperature control (0°C).
-
Catalyst Choice : NaOAc outperforms other bases in microwave-assisted reactions due to reduced side product formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
- Methodology : Use a multi-step approach involving (1) condensation of 4-ethoxy-3-methoxyphenyl precursors with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by (2) alkylation with 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to minimize byproducts. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>98%) and NMR .
Q. How can structural characterization be systematically performed for this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to confirm substitution patterns.
- Mass Spectrometry (HRMS) : Verify molecular ion and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Test against target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based assays. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293, HepG2) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?
- Methodology : Perform comparative studies under standardized conditions:
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and simulate intestinal fluid.
- Permeability : Employ Caco-2 cell monolayers or PAMPA assays.
- Data Analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to identify variables (e.g., pH, excipients) causing discrepancies .
Q. What computational strategies predict the compound’s binding affinity to non-target proteins?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) against off-target databases (e.g., ChEMBL). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SPR (surface plasmon resonance) data to refine force field parameters .
Q. How does environmental pH affect the compound’s stability in aqueous systems?
- Methodology : Design accelerated degradation studies:
- Hydrolysis : Incubate in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via LC-MS and identify products using QTOF-MS.
- Kinetics : Calculate half-life (t1/2) using first-order kinetics. Correlate degradation pathways with pH to model environmental fate .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- Metabolite ID : Use hepatocyte incubations with LC-HRMS to identify Phase I/II metabolites.
- Structural Modification : Introduce deuterium at labile positions or replace metabolically vulnerable groups (e.g., methoxy → trifluoromethoxy). Validate stability in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
